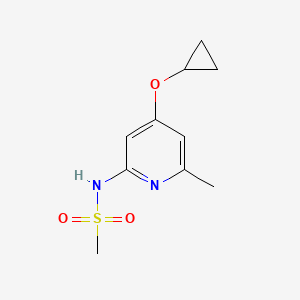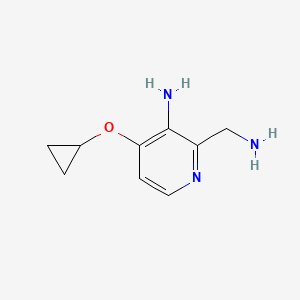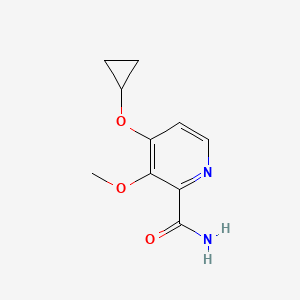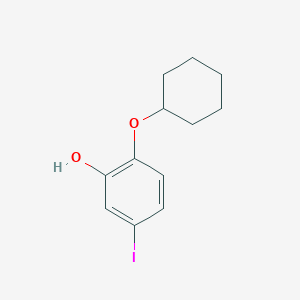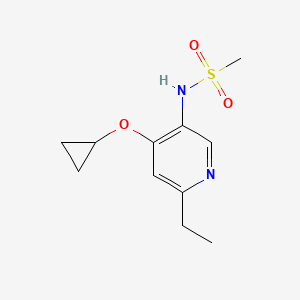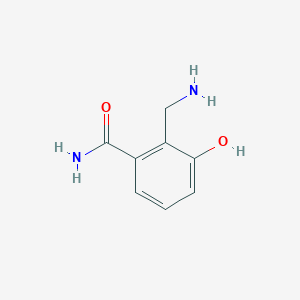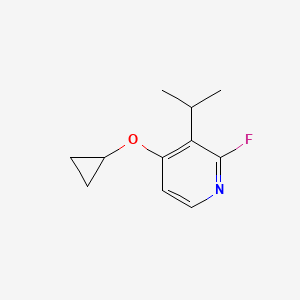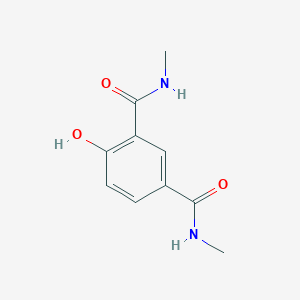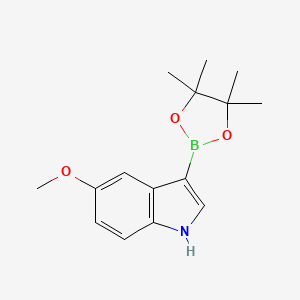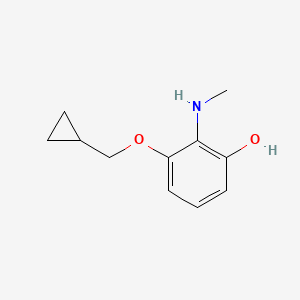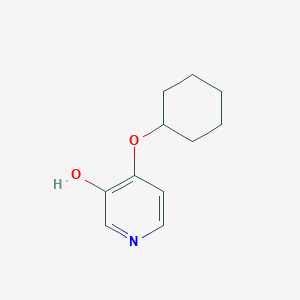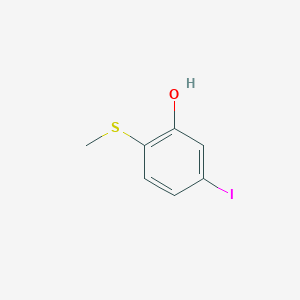
5-Iodo-2-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-(methylsulfanyl)phenol is an organoiodine compound with the molecular formula C7H7IOS It is a derivative of phenol, where the hydrogen atom at the 5th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the iodination of 2-(methylsulfanyl)phenol. This process typically uses iodine and an oxidizing agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and solvents is crucial to ensure the safety and environmental sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenols.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
5-Iodo-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 5-Iodo-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The iodine atom and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: Similar structure but lacks the methylsulfanyl group.
5-Iodo-2-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group.
2-Methyl-5-iodophenol: Similar structure but with different substituent positions.
Uniqueness
5-Iodo-2-(methylsulfanyl)phenol is unique due to the presence of both iodine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C7H7IOS |
|---|---|
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
5-iodo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 |
Clé InChI |
YXFUBRICGRJXBQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


